molecular formula C8H16O2 B2616497 3-(Oxan-2-yl)propan-1-ol CAS No. 38796-44-0

3-(Oxan-2-yl)propan-1-ol

Cat. No.: B2616497
CAS No.: 38796-44-0
M. Wt: 144.214
InChI Key: MTZYZFYTYOADPI-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)propan-1-ol is a tertiary alcohol characterized by a propan-1-ol backbone substituted with an oxane (tetrahydropyran) ring at the third carbon position. The oxane ring, a six-membered oxygen-containing heterocycle, imparts unique steric and electronic properties to the molecule.

Properties

IUPAC Name

3-(oxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-3-5-8-4-1-2-7-10-8/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZYZFYTYOADPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-2-yl)propan-1-ol can be achieved through several methods:

    Ring-Opening of Epoxides: One common method involves the ring-opening of epoxides with nucleophiles. For instance, the reaction of 3-chloropropanol with tetrahydropyran in the presence of a base can yield this compound.

    Hydroformylation: Another method involves the hydroformylation of allyl alcohol followed by hydrogenation. This process uses a catalyst such as cobalt octacarbonyl or a rhodium complex to convert allyl alcohol to this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroformylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids. For example, oxidation with acidified potassium dichromate can convert the alcohol to an aldehyde or further to a carboxylic acid.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate, pyridinium chlorochromate (PCC), or Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Aldehydes (e.g., 3-(Oxan-2-yl)propanal) and carboxylic acids (e.g., 3-(Oxan-2-yl)propanoic acid).

    Reduction: Alkanes (e.g., 3-(Oxan-2-yl)propane).

    Substitution: Halides (e.g., 3-(Oxan-2-yl)propyl chloride).

Scientific Research Applications

3-(Oxan-2-yl)propan-1-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tetrahydropyran ring can also interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 3-(Oxan-2-yl)propan-1-ol with key analogs based on structural features, physical properties, and applications:

Compound Name Structural Features Physical Properties Key Applications References
This compound Propan-1-ol with oxane ring at C3 (2-position substitution) Limited data; inferred molar mass: ~144–159 g/mol (based on analogs) Potential intermediate in organic synthesis or fragrance formulation
3-(Pyridin-3-yl)propan-1-ol Propan-1-ol with pyridinyl group at C3 Not explicitly reported Anti-inflammatory agents; neurotrophic and cellular protective properties
3-(3-(Difluoromethyl)phenyl)propan-1-ol Propan-1-ol with difluoromethylphenyl group at C3 Molar mass: 186.0851 g/mol; yield: 72% (synthesis); colorless oil Intermediate in fluorinated drug synthesis
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Branched tertiary alcohol with diethylamino group Molar mass: 159.27 g/mol; density: 0.875 g/cm³; flash point: 73.9°C; liquid at RT Surfactant or pharmaceutical intermediate
2,2-Dimethyl-3-(3-tolyl)propan-1-ol Propan-1-ol with dimethyl and tolyl groups at C2 and C3 Not explicitly reported; regulated by IFRA for safe use in fragrances Fragrance ingredient (subject to IFRA usage limits)
3-(Oxiran-2-yl)propan-1-ol Propan-1-ol with epoxide (oxirane) ring at C3 Molar mass: 118.13 g/mol (C5H10O2); CAS: 21915-56-0 Epoxide-based polymer or resin synthesis
Anti-Inflammatory Activity
  • 3-(Pyridin-3-yl)propan-1-ol derivatives exhibit dual anti-inflammatory and neuroprotective effects, suppressing iNOS, COX-2, and NF-κB pathways . In contrast, this compound lacks direct evidence of bioactivity but shares structural motifs with antioxidants (e.g., BHT derivatives) .
Physicochemical Properties
  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has a lower density (0.875 g/cm³) and higher flash point (73.9°C) compared to non-branched analogs, making it suitable for industrial formulations .

Stability and Reactivity

  • Epoxide-containing 3-(Oxiran-2-yl)propan-1-ol is highly reactive, undergoing ring-opening reactions absent in saturated analogs .

Biological Activity

3-(Oxan-2-yl)propan-1-ol, also known as a derivative of oxane, has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biomolecules, influencing cellular processes and signaling pathways. Understanding its biological activity is crucial for its applications in medicinal chemistry and other fields.

Chemical Structure

The molecular formula of this compound is C6H12O2C_6H_{12}O_2, characterized by an oxane ring and a propanol moiety. This unique structure enables the compound to engage in specific interactions with biological targets.

The biological activity of this compound primarily involves its ability to bind to enzymes and receptors. This binding modulates their activity, leading to various biological effects. Although the precise pathways are still under investigation, initial studies suggest that it may influence:

  • Enzyme Activity : Interactions with specific enzymes can enhance or inhibit their function.
  • Cell Signaling : The compound may affect signaling pathways that regulate cellular responses.

Biological Activities

Research indicates a range of biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that related compounds exhibit significant antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
  • Immunomodulatory Effects : Compounds similar to this compound have been noted to promote the proliferation of immune cells, indicating potential use in immunotherapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Investigated the antimicrobial effects against Staphylococcus aureus; showed significant inhibition at low concentrations.
Study 2 Evaluated cytotoxicity in HeLa cells; IC50 values indicated effective cell death at concentrations above 50 µM.
Study 3 Assessed immunomodulatory effects on splenic lymphocytes; demonstrated enhanced cell proliferation in response to lipopolysaccharide stimulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-Amino-2-(oxan-3-yl)propan-2-ol hydrochlorideContains an amino group and oxane structureDifferent substitution pattern affecting reactivity
2-Amino-3-(oxan-3-yl)propan-1-ol hydrochlorideSimilar functional groups but different oxane positionSlightly altered reactivity profile

The distinct combination of functional groups in this compound contributes to its specific chemical reactivity and biological activity compared to these similar compounds.

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